Nitrofenac
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Overview
Description
Nitrofenac is a nitric oxide-releasing non-steroidal anti-inflammatory drug (NO-NSAID) that has garnered attention for its potential therapeutic applications. It is a derivative of diclofenac, modified to release nitric oxide, which enhances its pharmacological profile by reducing gastrointestinal toxicity and improving anti-inflammatory and analgesic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitrofenac involves the nitration of diclofenac. The process typically includes the reaction of diclofenac with nitric acid under controlled conditions to introduce the nitric oxide-releasing moiety. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced technologies and equipment helps in scaling up the production while maintaining the efficacy and safety profile of this compound .
Chemical Reactions Analysis
Types of Reactions
Nitrofenac undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: The nitro group in this compound can be reduced under specific conditions.
Substitution: This compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound to study nitric oxide release mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and gastroprotective properties. It has shown promise in treating conditions such as arthritis and inflammatory bowel disease.
Industry: Used in the development of safer and more effective anti-inflammatory drugs.
Mechanism of Action
Nitrofenac exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory process. The release of nitric oxide from this compound enhances its anti-inflammatory and analgesic properties while reducing gastrointestinal toxicity. The nitric oxide released interacts with various molecular targets and pathways, including the modulation of cytokine production and inhibition of leukocyte adhesion .
Comparison with Similar Compounds
Nitrofenac is part of a class of nitric oxide-releasing non-steroidal anti-inflammatory drugs (NO-NSAIDs). Similar compounds include:
Nitroaspirin: A nitric oxide-releasing derivative of aspirin.
Nitronaproxen: A nitric oxide-releasing derivative of naproxen.
Nitroflurbiprofen: A nitric oxide-releasing derivative of flurbiprofen.
Uniqueness of this compound
Compared to other NO-NSAIDs, this compound has shown a unique profile in terms of its efficacy and safety. It has demonstrated superior anti-inflammatory and analgesic properties with significantly reduced gastrointestinal toxicity. This makes it a promising candidate for the development of safer anti-inflammatory therapies .
Properties
CAS No. |
154766-10-6 |
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Molecular Formula |
C18H18Cl2N2O5 |
Molecular Weight |
413.2 g/mol |
IUPAC Name |
4-nitrooxybutyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C18H18Cl2N2O5/c19-14-7-5-8-15(20)18(14)21-16-9-2-1-6-13(16)12-17(23)26-10-3-4-11-27-22(24)25/h1-2,5-9,21H,3-4,10-12H2 |
InChI Key |
CQVHWLHWUZRTQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |
Synonyms |
2-((2,6-dichlorophenyl) amino)benzeneacetate-4-hydroxybutylnitric ester nitrofenac |
Origin of Product |
United States |
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